![molecular formula C19H17N5O3 B2839882 6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 888427-11-0](/img/structure/B2839882.png)
6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound belongs to the family of triazolopyrimidine derivatives and has been studied for its various pharmacological properties.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Routes and Derivatives : Research into pyrimidine and triazolopyrimidine derivatives has yielded numerous synthetic methodologies and derivatives with potential biological activities. For example, Hassneen and Abdallah (2003) described new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, highlighting the versatility of pyrimidine chemistry in generating diverse molecular structures with potential for further functionalization and investigation (Hassneen & Abdallah, 2003).
Biological Activity
Antimicrobial and Antioxidant Activities : The antimicrobial and antioxidant properties of pyrimidine derivatives have been a significant focus of research. Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities, demonstrating the potential of these compounds in developing new therapeutic agents (Gilava et al., 2020).
Antitumor and Antifungal Properties : Further studies have explored the antitumor and antifungal properties of pyrimidine derivatives. Said et al. (2004) prepared thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives as potential antimicrobial and antitumor agents, some of which showed promising antimicrobial activity, although none exhibited significant antitumor activity (Said et al., 2004).
Mechanism of Action
Target of Action
The primary target of 6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the prevention of cell division, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to cell cycle arrest .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of the examined cell lines . Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
properties
IUPAC Name |
6-benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-26-15-9-8-14(10-16(15)27-2)24-18-17(21-22-24)19(25)23(12-20-18)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKSZZASXFZXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
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